9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)-
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Overview
Description
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of cyclopropyl groups attached to the purine structure, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with cyclopropylmethyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: A purine derivative such as 6-chloropurine.
Reagents: Cyclopropylmethyl bromide and a base like potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated purine derivatives.
Scientific Research Applications
9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-propyl-9H-purin-6-amine
- N-benzyl-9H-purin-6-amine
- 9H-Purin-6-amine, N,N,9-trimethyl-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, N-cyclopropyl-9-(cyclopropylmethyl)- is unique due to the presence of cyclopropyl groups. These groups can enhance the compound’s stability and influence its biological activity, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
195252-21-2 |
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Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-cyclopropyl-9-(cyclopropylmethyl)purin-6-amine |
InChI |
InChI=1S/C12H15N5/c1-2-8(1)5-17-7-15-10-11(16-9-3-4-9)13-6-14-12(10)17/h6-9H,1-5H2,(H,13,14,16) |
InChI Key |
JEWJPJXPOUFBMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=NC3=C(N=CN=C32)NC4CC4 |
Origin of Product |
United States |
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